molecular formula C9H19N B14147639 2,4,6-Trimethylcyclohexanamine CAS No. 90726-11-7

2,4,6-Trimethylcyclohexanamine

Cat. No.: B14147639
CAS No.: 90726-11-7
M. Wt: 141.25 g/mol
InChI Key: ASKDWVZYNOOCIP-UHFFFAOYSA-N
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Description

2,4,6-Trimethylcyclohexanamine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexanamine, where three methyl groups are substituted at the 2, 4, and 6 positions of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylcyclohexanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexanamine with methylating agents under controlled conditions. Another method includes the hydrogenation of 2,4,6-trimethylphenylamine, which involves the reduction of the aromatic ring to form the cyclohexane structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts such as palladium or platinum to facilitate the reduction of 2,4,6-trimethylphenylamine under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylcyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethylcyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylcyclohexanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylcyclohexanamine is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to aromatic or heterocyclic analogs. Its saturated ring system makes it more stable and less reactive under certain conditions, providing advantages in specific applications where stability is crucial .

Properties

CAS No.

90726-11-7

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,4,6-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-6-4-7(2)9(10)8(3)5-6/h6-9H,4-5,10H2,1-3H3

InChI Key

ASKDWVZYNOOCIP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)C)N)C

Origin of Product

United States

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